lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate
Description
Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate is a lithium salt of a substituted pyridazine acetic acid derivative. Its molecular formula is C₇H₆ClLiN₂O₃ with a molecular weight of 208.53 g/mol . The compound features a pyridazine ring substituted with chlorine at position 6, a methoxy group at position 3, and an acetate group at position 2.
Properties
CAS No. |
2758002-49-0 |
|---|---|
Molecular Formula |
C7H6ClLiN2O3 |
Molecular Weight |
208.6 g/mol |
IUPAC Name |
lithium;2-(6-chloro-3-methoxypyridazin-4-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O3.Li/c1-13-7-4(3-6(11)12)2-5(8)9-10-7;/h2H,3H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
ONZHMSLPADMFLT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].COC1=NN=C(C=C1CC(=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate typically involves the reaction of 6-chloro-3-methoxypyridazine with lithium acetate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
6-chloro-3-methoxypyridazine+lithium acetate→lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridazine ring can be reduced or oxidized depending on the reagents used.
Hydrolysis: The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bond.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyridazine ring.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridazine ring.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of lithium(1+) 2-(6-chloro-3-methoxypyridazin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the pyridazine ring can enhance binding affinity and selectivity towards these targets. The lithium ion may also play a role in modulating the activity of the compound by stabilizing its structure or influencing its solubility.
Comparison with Similar Compounds
Key Observations:
Ring System Differences: Pyridazine-based compounds (e.g., the target compound) exhibit distinct electronic properties compared to pyridine or imidazole derivatives due to their two adjacent nitrogen atoms . The spirocyclic analog (C₁₃H₁₄LiNO₂) introduces conformational rigidity, which may influence binding affinity in coordination chemistry .
Substituent Effects :
- Chlorine : The 6-Cl substituent in the target compound enhances lipophilicity and may improve membrane permeability compared to methoxy-only analogs .
- Methoxy : The 3-OCH₃ group in the target compound likely modulates solubility and hydrogen-bonding capacity, as seen in similar pyridazine derivatives .
Synthetic Accessibility: The synthesis of 6-chloro-3-methoxy-substituted pyridazines often involves nucleophilic substitution or cyclization reactions, as demonstrated in the preparation of methylthio-pyridazinones . Imidazole analogs (e.g., ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) require multi-step condensation and functionalization, increasing synthetic complexity .
Crystallographic and Computational Insights
- Crystallography : The structure of this compound could be resolved using SHELX programs, which are widely employed for small-molecule refinement .
- Hydrogen Bonding : Pyridazine derivatives often form robust hydrogen-bonding networks, as analyzed via graph set theory . The methoxy and acetate groups in the target compound may participate in such interactions.
Commercial Availability and Derivatives
- The target compound is listed in Enamine Ltd’s catalog alongside analogs like 5,6-dimethylpyridazine-4-carboxylic acid lithium(1+), highlighting its relevance as a building block in medicinal chemistry .
- Derivatives such as lithium(1+) 2-(oxetan-3-yl)acetate (CAS 1416271-19-6) are available commercially, though their structural divergence limits direct comparability .
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